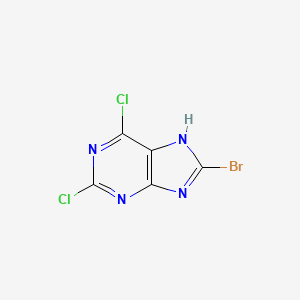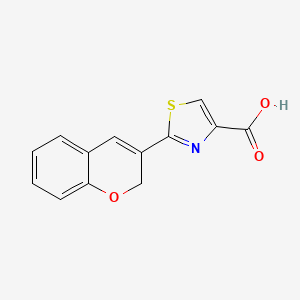![molecular formula C12H13NO4S B11855026 Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate is a heterocyclic compound with the molecular formula C12H13NO4S. It is a derivative of thieno[3,2-b]pyrrole, characterized by the presence of two ester groups at the 2 and 5 positions of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate can be synthesized through a multi-step process involving the formation of the thieno[3,2-b]pyrrole core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification using diethyl carbonate or similar reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrole nitrogen or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups, leading to distinct biological activities.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrrole ring.
Uniqueness
Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H13NO4S/c1-3-16-11(14)8-6-9-7(13-8)5-10(18-9)12(15)17-4-2/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
VYBDFQADNMMSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)



![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)



![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
